Ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethynyl group at the 2-position and an ethyl ester group at the 6-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated benzothiazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylic acid group at the 6-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives:
Similar Compounds: Ethyl benzothiazole-2-carboxylate, ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, and ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate.
Uniqueness: The presence of the ethynyl group at the 2-position and the ethyl ester group at the 6-position distinguishes it from other benzothiazole derivatives, contributing to its unique chemical and biological properties.
Properties
Molecular Formula |
C12H9NO2S |
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Molecular Weight |
231.27 g/mol |
IUPAC Name |
ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C12H9NO2S/c1-3-11-13-9-6-5-8(7-10(9)16-11)12(14)15-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
CCAGEUBNPDRHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C#C |
Origin of Product |
United States |
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